1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-11-5-8-17(13(3)9-11)21-19(25)18-14(4)24(23-22-18)15-7-6-12(2)16(20)10-15/h5-10H,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOKMMIZUWJBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 440.9 g/mol. The structure includes a triazole ring, which is known for contributing to various biological activities.
Overview
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its effectiveness appears comparable to established antibiotics, making it a candidate for further exploration in antimicrobial therapy.
Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | Comparable to ampicillin |
| Listeria monocytogenes | Significant inhibition |
| Staphylococcus aureus (MRSA) | 12.5 - 25 µg/mL |
In a controlled study, the compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option for resistant bacterial infections.
Overview
The anticancer properties of this compound have been evaluated through various in vitro studies. It shows promise in inhibiting the growth of multiple cancer cell lines.
Cell Lines Tested
Cell Lines : The following cancer cell lines were tested:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The compound may induce apoptosis in cancer cells through the activation of caspase pathways. A study reported that at concentrations ranging from 10–50 µM, significant reductions in cell viability were observed in treated cell lines compared to controls.
Case Study 1: Antimicrobial Efficacy
In a study focusing on clinical isolates of Staphylococcus aureus, including MRSA strains, the compound exhibited MIC values ranging from 12.5 to 25 µg/mL. This suggests strong antibacterial activity against resistant strains, highlighting its potential therapeutic applications.
Case Study 2: Anticancer Activity
Another research project evaluated the anticancer effects on various human cancer cell lines. Results indicated that at a concentration of 25 µM, the compound reduced cell proliferation by approximately 70% in MCF-7 cells after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Key analogues and their substituent differences are summarized below:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 3-chloro-4-methylphenyl group enhances lipophilicity compared to the 4-chlorophenyl in ZIPSEY (I) and LELHOB (II). The trifluoromethyl group in LOHWIP (III) further increases metabolic stability .
- Amide Substitutions : Bulky substituents (e.g., morpholinyl in LOHWIP) may reduce membrane permeability, while polar groups (e.g., hydroxyethyl in ZIPSEY) improve solubility .
Structural and Crystallographic Analysis
- Target Compound: No crystal structure is reported, but analogues like ZIPSEY (I) and LELHOB (II) have been analyzed. For example, ZIPSEY exhibits a dihedral angle of 85.2° between the triazole and chlorophenyl rings, influencing π-π stacking interactions .
- Packing Interactions : Hydrogen bonds between amide NH and carbonyl groups (e.g., N–H···O=C in ZIPSEY) stabilize the crystal lattice .
Physicochemical and Computational Properties
Lipophilicity (logP) :
Hydrogen-Bonding Capacity :
- The target compound’s amide group can act as both donor (NH) and acceptor (C=O), similar to analogues like 3a–3p .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
